
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol, also known as FPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol is not fully understood, but it is believed to act on several molecular targets in the brain and other tissues. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have several biochemical and physiological effects in animal models and cell culture studies. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases and cancer. In addition, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have anti-oxidant effects, which may protect cells from oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has several advantages for use in lab experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol. One area of interest is the development of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol as a potential adjuvant therapy for cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol and to identify its molecular targets in different tissues.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have anti-tumor effects in preclinical models of breast cancer.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVQJURNOVAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
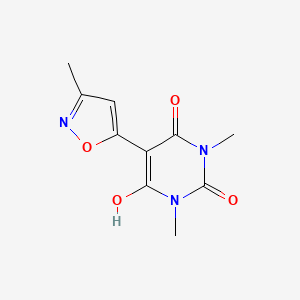
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)
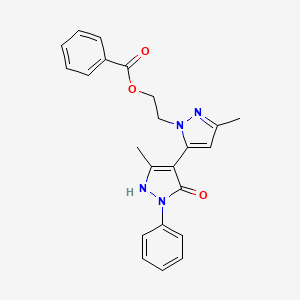
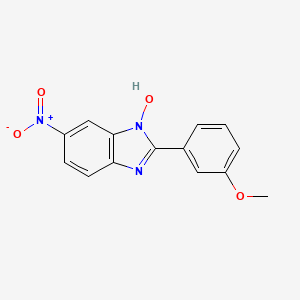
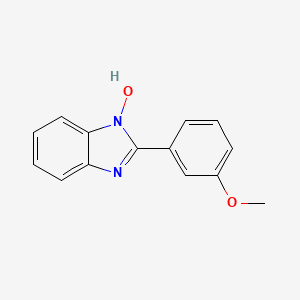
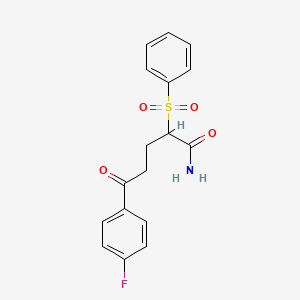
![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![1-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B3133954.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3133956.png)